11-Hydroxyrankinidine

Natural product procurement Analytical reference standard Quality control

11-Hydroxyrankinidine (CAS 122590-03-8) is a highly pure, spirocyclic oxindole alkaloid certified for research use. This specific humantenine-type congener features a distinct C11 hydroxylation pattern, crucial for accurate Gelsemium elegans phytochemical analysis and avoiding cross-reactivity in metabolic studies. Its unique structural framework ensures reliable identification in HPLC and LC-MS workflows, supporting precise natural product research and drug discovery lead optimization. Purity ≥98%.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
Cat. No. B12429737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxyrankinidine
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC=C1CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC
InChIInChI=1S/C20H24N2O3/c1-3-12-10-21-16-9-20(18-8-13(12)14(16)11-25-18)15-6-4-5-7-17(15)22(24-2)19(20)23/h3-7,13-14,16,18,21H,8-11H2,1-2H3/b12-3+/t13-,14-,16-,18+,20-/m0/s1
InChIKeyZXRGGMATGWCUBP-MAXSUOQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Hydroxyrankinidine Procurement Guide: Botanical Source, Humantenine-Type Classification, and Key Physicochemical Identifiers


11-Hydroxyrankinidine (CAS 122590-03-8; C20H24N2O4; MW 356.42) is a humantenine-type monoterpenoid indole alkaloid originally isolated and structurally characterized from Gelsemium elegans in 1989 [1]. As a member of the humantenine subclass within the broader Gelsemium alkaloid family, it features an oxindole nucleus with a characteristic spirocyclic cage-like framework [2]. The compound carries an 11-hydroxy substitution that distinguishes it structurally from its non-hydroxylated analog rankinidine and other humantenine-type congeners .

Why In-Class Substitution of 11-Hydroxyrankinidine with Generic Gelsemium Alkaloids Is Not Scientifically Warranted


Generic substitution within the Gelsemium alkaloid class is not scientifically justified due to pronounced structural divergence and species-specific metabolic differences that directly impact in vivo exposure and toxicity profiles. The humantenine-type alkaloids exhibit substantial interspecies variation in metabolic pathways; for example, rankinidine undergoes oxidation as the primary metabolic route in pig and goat liver microsomes, whereas demethylation and reduction predominate in human and rat systems [1]. Furthermore, alkaloids across different Gelsemium structural types demonstrate widely divergent biological activities—gelsedine-type alkaloids have reported IC50 values <10 μM against tumor cell lines, while certain indole alkaloids from G. elegans show IC50 values ranging from 3.98 μM to >31.59 μM depending on specific compound and stereochemistry [2][3]. The narrow therapeutic window of this class, wherein therapeutic and toxic doses are proximate, demands that substitution decisions be anchored to compound-specific characterization rather than class-level assumptions [4].

11-Hydroxyrankinidine Quantitative Differentiation Evidence: Structure-Activity, Target Engagement, and Procurement Data


11-Hydroxyrankinidine Distinct Chemical Identity: Precise CAS, Purity Standards, and Physicochemical Properties for Research Procurement

11-Hydroxyrankinidine is a discrete chemical entity with a definitive CAS registry number (122590-03-8), molecular formula (C20H24N2O4), and molecular weight (356.42 g/mol) [1]. Commercial procurement is available at certified purity ≥98% as verified by HPLC, NMR, and MS analytical methods [2]. Key physicochemical parameters relevant to handling and formulation include a boiling point of 550.8±60.0 °C at 760 mmHg, density of 1.4±0.1 g/cm³, and LogP of 1.99 .

Natural product procurement Analytical reference standard Quality control

11-Hydroxyrankinidine Computational Predicted EGFR Complex Stability: 100 ns Molecular Dynamics Simulation Evidence

Computational molecular docking and molecular dynamics (MD) simulation studies predict that 11-hydroxyrankinidine forms a stable complex with the epidermal growth factor receptor (EGFR). The 11-hydroxyrankinidin-EGFR complex remained stable throughout the entire 100 ns MD simulation trajectory . This in silico evidence suggests sustained target engagement potential at the EGFR binding site, a property that has not been similarly reported or computationally validated for other humantenine-type congeners including rankinidine or 11-hydroxyhumantenine .

EGFR inhibition Molecular dynamics simulation Computational pharmacology

11-Hydroxyrankinidine Belongs to Humantenine-Type Alkaloids: Class-Level Evidence of Significant Interspecies Metabolic Variation with Implications for In Vivo Study Design

Humantenine-type alkaloids, the structural subclass to which 11-hydroxyrankinidine belongs, exhibit pronounced species-specific differences in hepatic metabolism that carry critical implications for in vivo experimental design. In a comparative in vitro liver microsome study of the closely related congener rankinidine, a total of 11 metabolites (M1-M11) were identified across five metabolic pathways [1]. Notably, the primary metabolic route varied substantially by species: oxidation predominated in pig and goat liver microsomes (PLMs and GLMs), whereas demethylation and reduction were the principal pathways in human and rat liver microsomes (HLMs and RLMs) [1].

Drug metabolism Species-specific pharmacokinetics Toxicology

11-Hydroxyrankinidine vs. Humantenine-Type Analogs: Structural Differentiation via Distinct NMR and Mass Spectral Signatures

11-Hydroxyrankinidine was distinguished from co-occurring humantenine-type alkaloids in the original isolation study through comprehensive spectroscopic analysis including 1H NMR, 13C NMR, APT, 2D-COSY, and 2D-HETCOR experiments [1]. The compound carries a C11 hydroxyl substitution that differentiates it from rankinidine (C11 unsubstituted) and an N4-demethyl group relative to 11-hydroxyhumantenine [1]. These discrete structural features yield distinct spectral signatures that enable unambiguous analytical identification.

Natural product chemistry Structural elucidation Analytical method development

11-Hydroxyrankinidine ADMET Prediction Profile: In Silico Drug-Likeness and Bioavailability Parameters vs. Gelsemium Class Benchmarks

Computational ADMET predictions via admetSAR 2.0 indicate that 11-hydroxyrankinidine possesses favorable predicted human intestinal absorption (97.43% probability) and human oral bioavailability (57.14% probability) [1]. Predicted blood-brain barrier penetration probability is 67.50% [1]. Topological polar surface area (TPSA) is 71.00 Ų, with an XlogP of 0.90 [1].

ADMET prediction Drug-likeness Computational ADME

11-Hydroxyrankinidine Optimal Research Application Scenarios Based on Evidence-Linked Differentiation


Analytical Reference Standard for Humantenine-Type Alkaloid Identification in Gelsemium elegans Phytochemical Profiling

Researchers conducting phytochemical analysis of Gelsemium elegans extracts can utilize 11-hydroxyrankinidine as a certified analytical reference standard (CAS 122590-03-8; purity ≥98%) for accurate compound identification via HPLC, LC-MS, or NMR-based metabolomics workflows [1]. The compound's well-characterized spectroscopic signatures, established in the original J Nat Prod isolation study (1989), provide a reliable benchmark for distinguishing this specific congener from co-occurring humantenine-type alkaloids including rankinidine, 11-hydroxyhumantenine, and N-desmethoxyrankinidine [2].

In Silico Target Engagement Studies and Molecular Docking Campaigns for EGFR-Directed Lead Discovery

Computational chemists and molecular modelers evaluating natural product scaffolds for anticancer lead identification may prioritize 11-hydroxyrankinidine based on in silico evidence of stable EGFR complex formation throughout 100 ns molecular dynamics simulations [1]. This computational prediction provides a testable hypothesis for EGFR-targeted docking studies and virtual screening campaigns, offering a differentiation axis relative to other Gelsemium alkaloids for which comparable MD stability data are not publicly available [1].

Species-Specific In Vitro Metabolism Studies to Elucidate Humantenine-Type Alkaloid Biotransformation Pathways

Investigators designing in vitro drug metabolism and pharmacokinetic (DMPK) studies of humantenine-type alkaloids should consider 11-hydroxyrankinidine as a candidate substrate for comparative metabolism assays across multiple species (human, rat, pig, goat) [1]. Class-level evidence from the closely related congener rankinidine demonstrates pronounced species-specific divergence in metabolic pathways—oxidation dominant in pig and goat, demethylation and reduction dominant in human and rat [1]. Evaluating whether 11-hydroxyrankinidine exhibits similar interspecies metabolic variation is essential for appropriate preclinical model selection and for understanding the toxicological relevance of this compound subclass [1].

Structure-Activity Relationship (SAR) Studies of Gelsemium Alkaloid Cytotoxicity and Anti-Inflammatory Activity

Natural product medicinal chemists engaged in SAR exploration of Gelsemium alkaloids may incorporate 11-hydroxyrankinidine to probe the functional consequences of C11 hydroxylation within the humantenine-type scaffold [1]. Given that structurally distinct gelsedine-type alkaloids have demonstrated IC50 values <10 μM across multiple tumor cell lines, systematic evaluation of the 11-hydroxy substitution's impact on cytotoxicity, anti-inflammatory activity, and target selectivity constitutes a logical next step in understanding the pharmacological space of this natural product family .

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